N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
This compound is a diamide derivative featuring a benzenesulfonyl group, a thiophen-2-yl moiety, and a 2-methoxyphenylethyl substituent. The benzenesulfonyl group enhances electrophilicity and may influence binding interactions, while the thiophene ring contributes π-electron density and conformational flexibility. The 2-methoxy group on the phenyl ring could modulate solubility and steric effects .
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-30-19-11-6-5-8-17(19)13-14-24-22(26)23(27)25-16-21(20-12-7-15-31-20)32(28,29)18-9-3-2-4-10-18/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZRDSJIXYZVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves the following steps:
Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the Methoxyphenethyl Group: This step involves the nucleophilic substitution of the oxalamide core with 2-methoxyphenethylamine.
Addition of the Phenylsulfonyl Group: This can be done by reacting the intermediate with phenylsulfonyl chloride in the presence of a base.
Incorporation of the Thiophen-2-yl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxalamide core can be reduced to form amines.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenethyl group may yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the methoxyphenethyl and thiophen-2-yl groups suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxyphenethyl group could facilitate binding to aromatic residues in proteins, while the thiophen-2-yl group may enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonyl and Heterocyclic Groups
Compound A : N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-Furyl)ethyl}-N′-(2-Methoxybenzyl)Ethanediamide (CAS 877816-43-8)
- Key Differences :
- Sulfonyl Group : 4-Chlorobenzenesulfonyl vs. benzenesulfonyl in the target compound. The electron-withdrawing Cl substituent increases electrophilicity and may alter metabolic stability .
- Heterocycle : Furan (oxygen-containing) vs. thiophene (sulfur-containing). Thiophene’s larger atomic radius and polarizability enhance π-stacking interactions compared to furan’s smaller, more electronegative oxygen .
- Synthetic Relevance : Both compounds employ similar diamide linkers, suggesting shared synthetic routes (e.g., coupling sulfonyl ethylamines with methoxybenzyl amines via oxalamide formation) .
Compound B: N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]-N'-[4-(Dimethylamino)Phenyl]Ethanediamide (CAS 2034359-51-6)
- Key Differences: Core Structure: Benzothiophene (fused aromatic system) vs. monocyclic thiophene. The fused ring increases rigidity and may enhance binding to planar receptors. Substituents: A hydroxypropyl group and 4-(dimethylamino)phenyl vs. 2-methoxyphenylethyl.
Metal Coordination Complexes with Thiophene Motifs
Compound C : Bis{N-Benzyl-N-[2-(Thiophen-2-yl)Ethyl]-Dithiocarbamato-κ²S,S'}Lead(II)
- Key Differences: Structural Role: The thiophene here is part of a dithiocarbamate ligand coordinating to Pb(II), whereas in the target compound, thiophene is non-coordinating. Functionality: Metal coordination introduces redox activity and distinct electronic properties, making this compound relevant in materials science rather than bioactivity .
Sulfonamide Derivatives with Heterocyclic Linkers
Compound D: N-(2-Thienylmethylene)-2-(2-{[2-(2-Thienylmethyleneamino)Phenyl]-Sulfanyl}Ethylsulfanyl)Aniline
- Key Differences: Linker Type: Sulfanyl-ethylsulfanyl vs. ethanediamide. The thioether linkages increase lipophilicity and reduce hydrogen-bonding capacity.
Comparative Data Table
Research Findings and Implications
- Steric and Solubility Profiles: The 2-methoxy group in the target compound offers a balance between steric hindrance and moderate hydrophilicity, whereas Compound B’s dimethylamino group introduces pH-dependent solubility .
- Synthetic Challenges: The ethanediamide linker in the target compound requires precise stoichiometry during coupling to avoid oligomerization, a challenge less pronounced in dithiocarbamate syntheses (Compound C) .
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound recognized for its potential biological activities. The compound's structure incorporates significant functional groups, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C19H20N2O5S2
- CAS Number: 896332-56-2
The structure features a benzenesulfonyl group and a thiophene ring, which are known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. For example, compounds containing thiophene and sulfonamide groups have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the antitumor activity of similar compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358). The findings indicated that:
- Cytotoxicity Assay: The compounds exhibited IC50 values in the low micromolar range (e.g., HCC827 IC50 = 6.26 ± 0.33 µM).
- Mechanism of Action: The compounds likely inhibit cell proliferation by interfering with DNA replication and inducing apoptosis.
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structures have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Testing Methods
The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines.
- Tested Pathogens: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Results: Certain derivatives exhibited notable antibacterial activity, suggesting potential therapeutic applications in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- DNA Binding: Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
- Receptor Modulation: Interaction with various receptors could modulate signaling pathways critical for tumor growth and survival.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| Compound A | Thiophene ring | Antitumor | IC50 = 6.26 µM |
| Compound B | Benzimidazole core | Antimicrobial | Effective against E. coli |
| Compound C | Sulfonamide group | Antitumor & Antimicrobial | Dual activity profile |
This table illustrates how this compound compares with other biologically active compounds sharing structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
